2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a pyrrolidinone ring and an indazole moiety, which are often found in bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.
Indazole Formation: The indazole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The final step involves coupling the pyrrolidinone and indazole fragments through an acylation reaction, using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidinone ring, potentially yielding hydroxylated products.
Substitution: The compound can participate in substitution reactions, especially at the acetamide group, where nucleophiles can replace the acyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole-3-carboxylic acid derivatives, while reduction could produce hydroxylated pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide would depend on its specific biological target. Generally, compounds with indazole moieties can interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring may also contribute to binding interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the indazole ring.
2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-benzimidazol-6-yl)acetamide: Contains a benzimidazole moiety instead of indazole.
Uniqueness
The unique combination of the pyrrolidinone and indazole rings in 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-11(7-17-12(19)3-4-13(17)20)15-9-2-1-8-6-14-16-10(8)5-9/h1-2,5-6H,3-4,7H2,(H,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRFRRSPHFKRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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